molecular formula C7H13NS B3333275 N-Cyclopropyltetrahydrothiophen-3-amine CAS No. 954253-24-8

N-Cyclopropyltetrahydrothiophen-3-amine

Cat. No. B3333275
CAS RN: 954253-24-8
M. Wt: 143.25 g/mol
InChI Key: DFZRIVUVHOAVOP-UHFFFAOYSA-N
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Description

“N-Cyclopropyltetrahydrothiophen-3-amine” is a chemical compound with the molecular formula C7H13NS . It is a member of the class of compounds known as amines, which are organic compounds that contain nitrogen as a key element .


Synthesis Analysis

The synthesis of amines, including “this compound”, can be complex and involves multiple steps . One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) . These techniques provide detailed information about the arrangement of atoms within the molecule and the types of bonds present.


Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions . These reactions can involve the formation of new bonds, the breaking of existing bonds, or the rearrangement of atoms within the molecule . The specific reactions that “this compound” can undergo would depend on factors such as its molecular structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques . These properties can include its melting point, boiling point, density, molecular weight, and solubility in various solvents . These properties can influence how the compound behaves in different environments and how it interacts with other substances .

Future Directions

The future directions for research on “N-Cyclopropyltetrahydrothiophen-3-amine” could involve further studies on its synthesis, properties, and potential applications . This could include developing more efficient methods for its synthesis, investigating its properties in more detail, and exploring its potential uses in various fields such as medicine and materials science .

properties

IUPAC Name

N-cyclopropylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-2-6(1)8-7-3-4-9-5-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZRIVUVHOAVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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